molecular formula C18H19N3O5S B2483818 (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone CAS No. 1797698-34-0

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone

Cat. No.: B2483818
CAS No.: 1797698-34-0
M. Wt: 389.43
InChI Key: CZIHLDYILSHKSP-UHFFFAOYSA-N
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Description

(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a synthetically designed small molecule characterized by a unique structural framework integrating an azetidine ring, a 3-methoxy-2-methylindazole group, and a furanyl methyl sulfone moiety. This specific architecture suggests potential for high-affinity binding to specific enzymatic pockets. The indazole moiety is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition . The sulfonyl group attached to the azetidine ring can serve as a key pharmacophore, potentially acting as a hydrogen bond acceptor, which is a common feature in many enzyme inhibitors, including those targeting serine or cysteine proteases. The furan and methoxy groups may contribute to the compound's overall pharmacokinetic properties by influencing its solubility and metabolic stability. This molecule is intended for investigational purposes in early-stage drug discovery and chemical biology, potentially in areas such as oncology or immunology where kinase pathways are a major focus . Its mechanism of action and specific cellular targets require further experimental validation in research settings. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for conducting all necessary experiments to determine the compound's suitability for their specific projects.

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-18(25-2)15-6-5-12(8-16(15)19-20)17(22)21-9-14(10-21)27(23,24)11-13-4-3-7-26-13/h3-8,14H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIHLDYILSHKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that may contribute to its biological activity. The structure can be broken down into several key components:

  • Azetidine Ring : A four-membered nitrogen-containing ring that is known for its role in various biological processes.
  • Furan Moiety : A five-membered aromatic ring that can enhance the compound's interaction with biological targets.
  • Indazole Group : A bicyclic structure known for its diverse pharmacological properties.

This structural diversity suggests that the compound may exhibit multiple mechanisms of action.

Pharmacological Effects

Research indicates that compounds similar to this one, particularly those containing azetidine and indazole moieties, have shown promising results in various therapeutic areas:

  • Anticancer Activity : Compounds with indazole structures have been reported to inhibit cancer cell proliferation. For example, studies on related indazole derivatives indicate their efficacy against several cancer types through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : The presence of the furan ring may contribute to anti-inflammatory effects, as furan derivatives have been documented to inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest that azetidine derivatives possess antimicrobial properties, potentially making them candidates for further development in treating infections.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The azetidine ring may interact with specific enzymes or receptors involved in disease pathways.
  • The furan moiety could facilitate binding to cellular targets due to its electron-rich nature.
  • The indazole group may modulate signaling pathways associated with cancer progression or inflammation.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a series of indazole derivatives were evaluated for their anticancer properties. The results indicated that compounds with similar structures to the target compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of furan-containing compounds. In vitro assays showed that these compounds effectively reduced the production of inflammatory mediators such as TNF-alpha and IL-6 in macrophages stimulated with LPS . This suggests a potential pathway through which the target compound could exert anti-inflammatory effects.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cytokine production
AntimicrobialGrowth inhibition of pathogens

Scientific Research Applications

Structural Characteristics

The structural features of this compound are crucial for its biological activity:

  • Furan Ring : Enhances reactivity and facilitates interactions with biological targets.
  • Azetidine Moiety : Provides versatility in medicinal applications due to its nitrogen-containing structure.
  • Indazole Derivative : Contributes to the compound's pharmacological properties.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Sulfonylation : Introduction of the sulfonyl group onto the azetidine backbone.
  • Cyclization Reactions : Formation of the furan and indazole components through cyclization techniques.
  • Purification Techniques : High-performance liquid chromatography (HPLC) is often used to ensure purity levels suitable for research applications.

Pharmacological Applications

Research indicates that this compound may exhibit a range of pharmacological activities:

  • Antimicrobial Activity : The furan-based structures have been shown to combat microbial resistance. Studies suggest that derivatives can inhibit bacterial growth, making them potential candidates for new antibiotics.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : Initial studies indicate that the compound may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects : The indazole component has been linked to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives, providing insights into the potential applications of (3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone:

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated various furan derivatives against resistant strains of bacteria. Results indicated that compounds similar to (3-((furan-2-ylmethyl)sulfonyl)azetidin) showed significant inhibitory activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted by Pharmacology Reports highlighted the anti-inflammatory effects of azetidine derivatives. The study demonstrated that these compounds could reduce inflammation markers in cellular models, suggesting a mechanism that could be exploited for therapeutic purposes.

Case Study 3: Anticancer Potential

In a study featured in Cancer Research, researchers explored the effects of indazole derivatives on breast cancer cells. The findings suggested that these compounds induce apoptosis through mitochondrial pathways, indicating a promising direction for further development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidine-Containing Analogues

Azetidine rings are favored in medicinal chemistry for their conformational rigidity and improved metabolic stability compared to larger cyclic amines. For example, triazole derivatives with sulfonylated aromatic systems (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone in ) share the sulfonyl linkage but replace the azetidine with a triazole ring.

Indazole-Based Derivatives

The 3-methoxy-2-methyl-2H-indazol-6-yl group in the target compound resembles indazole scaffolds in kinase inhibitors. However, the methoxy and methyl substituents in this compound may alter solubility and target selectivity compared to simpler indazoles .

Sulfonylated Bioactive Compounds

Sulfonyl groups are critical for binding to enzymes like carbonic anhydrases or kinases. lists sulfonylurea herbicides (e.g., metsulfuron methyl ester ), which share the sulfonyl bridge but lack the azetidine-indazole framework. These herbicides inhibit acetolactate synthase, a mechanism unlikely for the target compound unless repurposed for pesticidal use .

Key Comparative Data Table

Compound Core Structure Key Functional Groups Reported Bioactivity Synthesis Reference
Target Compound Azetidine-Indazole Furan-sulfonyl, methoxy-indazole N/A (hypothetical kinase inhibition) Not explicitly described
2-(4-(2,4-Difluorophenyl)-...-thanone Triazole Phenylsulfonyl, difluorophenyl Antimicrobial/kinase modulation Sodium ethoxide coupling
Metsulfuron methyl ester Triazine-sulfonylurea Sulfonylurea bridge, triazine Herbicide (ALS inhibitor) Substituted triazine synthesis
Ferroptosis-inducing agents (FINs) Variable Redox-active moieties (e.g., quinones) OSCC-selective ferroptosis induction Natural/chemical synthesis

Research Findings and Mechanistic Insights

  • Synthetic Accessibility: The target compound’s sulfonyl and azetidine groups suggest compatibility with coupling reactions described in , though azetidine ring formation may require specialized protocols (e.g., cyclization of β-amino alcohols) .
  • Limitations : Unlike the sulfonylurea herbicides in , the furan-sulfonyl group in the target compound may reduce soil persistence, limiting pesticidal utility unless structural optimizations are made .

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